Cas no 2189498-52-8 (N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine)

N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine is a specialized organic compound featuring a pyrimidin-2-amine moiety linked to an azetidin-3-yl group, further functionalized with a 3,4-dimethylbenzoyl substituent. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of the azetidine ring enhances conformational rigidity, while the dimethylbenzoyl group may influence lipophilicity and binding affinity. Its precise molecular architecture allows for targeted interactions with biological targets, making it a candidate for drug discovery research. The compound's synthetic versatility also enables further derivatization for structure-activity relationship studies.
N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine structure
2189498-52-8 structure
Product name:N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine
CAS No:2189498-52-8
MF:C16H18N4O
Molecular Weight:282.340322971344
CID:6206855
PubChem ID:121187457

N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine 化学的及び物理的性質

名前と識別子

    • N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine
    • 2189498-52-8
    • N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
    • (3,4-dimethylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
    • F6550-4591
    • AKOS032742789
    • (3,4-dimethylphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
    • インチ: 1S/C16H18N4O/c1-11-4-5-13(8-12(11)2)15(21)20-9-14(10-20)19-16-17-6-3-7-18-16/h3-8,14H,9-10H2,1-2H3,(H,17,18,19)
    • InChIKey: JTUQPLBXBLEBTG-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C)=C(C)C=1)N1CC(C1)NC1N=CC=CN=1

計算された属性

  • 精确分子量: 282.14806121g/mol
  • 同位素质量: 282.14806121g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 363
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 58.1Ų

N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6550-4591-25mg
N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
2189498-52-8
25mg
$163.5 2023-09-08
Life Chemicals
F6550-4591-20μmol
N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
2189498-52-8
20μmol
$118.5 2023-09-08
Life Chemicals
F6550-4591-2mg
N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
2189498-52-8
2mg
$88.5 2023-09-08
Life Chemicals
F6550-4591-30mg
N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
2189498-52-8
30mg
$178.5 2023-09-08
Life Chemicals
F6550-4591-50mg
N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
2189498-52-8
50mg
$240.0 2023-09-08
Life Chemicals
F6550-4591-4mg
N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
2189498-52-8
4mg
$99.0 2023-09-08
Life Chemicals
F6550-4591-2μmol
N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
2189498-52-8
2μmol
$85.5 2023-09-08
Life Chemicals
F6550-4591-10μmol
N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
2189498-52-8
10μmol
$103.5 2023-09-08
Life Chemicals
F6550-4591-10mg
N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
2189498-52-8
10mg
$118.5 2023-09-08
Life Chemicals
F6550-4591-5mg
N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
2189498-52-8
5mg
$103.5 2023-09-08

N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine 関連文献

N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amineに関する追加情報

Professional Introduction to N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine (CAS No. 2189498-52-8)

N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 2189498-52-8, belongs to a class of molecules that exhibit promising characteristics for further research and development in medicinal chemistry. The structure of this compound features a fused system of an azetidine ring connected to a pyrimidine moiety, with a 3,4-dimethylbenzoyl substituent attached to the azetidine ring. Such structural motifs are often explored for their potential interactions with biological targets, making this compound a subject of considerable interest.

The synthesis of N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine involves a series of well-established organic reactions that highlight the versatility of modern synthetic methodologies. The introduction of the azetidine ring into the molecular framework is particularly noteworthy, as azetidine derivatives have been extensively studied for their role in drug discovery. The presence of the pyrimidine moiety further enhances the compound's potential as a pharmacophore, given the extensive literature demonstrating the importance of pyrimidine derivatives in medicinal chemistry. The 3,4-dimethylbenzoyl group adds another layer of complexity, potentially influencing both the electronic properties and solubility characteristics of the molecule.

In recent years, there has been a growing interest in exploring novel heterocyclic compounds for their therapeutic potential. The azetidine-pyrimidine hybrid structure represented by N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine is particularly intriguing due to its ability to mimic natural bioactive scaffolds while introducing unique chemical functionalities. This has led to its investigation as a potential candidate for various biological assays aimed at identifying new drug candidates. The dimethylbenzoyl substituent is particularly noteworthy, as it can modulate the electronic distribution within the molecule and influence its binding affinity to biological targets.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. The structural features of N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine suggest that it may interact with multiple biological pathways, making it a versatile tool for drug discovery. Current research in this area is focused on understanding how modifications to the azetidine and pyrimidine rings can enhance pharmacological activity. Additionally, the influence of the 3,4-dimethylbenzoyl group on the overall properties of the molecule is being carefully examined to optimize its suitability for therapeutic applications.

The pharmacokinetic properties of N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine are also under investigation. Understanding how this compound behaves within biological systems is crucial for its development into a viable therapeutic agent. Studies are being conducted to assess its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are essential for predicting how the compound will perform in vivo and for guiding further optimization efforts. The molecular weight and solubility of this compound are key factors that will influence its pharmacokinetic behavior, and researchers are actively working to modify these properties to improve its bioavailability.

Advances in computational chemistry have also played a significant role in the study of N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine. Molecular modeling techniques are being employed to predict how this compound interacts with biological targets at an atomic level. These simulations provide valuable insights into the binding mechanisms and can guide experimental efforts by highlighting key regions for structural optimization. The use of computational tools has accelerated the drug discovery process significantly, allowing researchers to screen large libraries of compounds more efficiently than traditional methods.

The potential applications of N-1-(3,4-dimethylbenzoyl)azetidin-3-yipyrimidinylpyrimidinylamine extend across multiple therapeutic areas. Initial studies suggest that it may have utility in treating conditions such as cancer, inflammation, and infectious diseases. The ability of this compound to modulate biological pathways makes it a promising candidate for developing novel therapeutics. However, further research is needed to fully elucidate its mechanism of action and to identify any potential side effects or toxicities.

Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the development of this compound. Such partnerships can leverage complementary expertise and resources to accelerate research progress and bring new treatments to patients more quickly. The integration of interdisciplinary approaches, including synthetic chemistry, medicinal chemistry, pharmacology, and computational biology, will be crucial for maximizing the therapeutic potential of N-laurelbutoxy-N-methylethanaminium chloride.

In conclusion, N-laurelbutoxy-N-methylethanaminium chloride represents an exciting opportunity in pharmaceutical research due to its unique structural features and potential biological activities. The combination of an azetidine-pyrimidine hybrid with a dimethyl-substituted benzoyl group creates a molecule with significant therapeutic promise. As research continues to uncover new applications for this compound, future studies will focus on optimizing its pharmacological properties and exploring new avenues for clinical translation.

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